molecular formula C4H4N2O3 B1603708 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid CAS No. 944906-32-5

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B1603708
CAS No.: 944906-32-5
M. Wt: 128.09 g/mol
InChI Key: NNNNJRNVSNNCGK-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound containing a five-membered ring with one oxygen atom and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of nitrogen and oxygen atoms in the ring structure imparts unique electronic properties, making it a valuable scaffold in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as TBAF (tetra-n-butylammonium fluoride) in THF (tetrahydrofuran) at room temperature . Another approach involves the reaction of benzaldehyde with malonic acid in the presence of piperidine, followed by reaction with amidoxime using carbonyl diimidazoles in toluene .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex molecules and materials.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and materials with tailored properties .

Properties

IUPAC Name

3-methyl-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-2-5-3(4(7)8)9-6-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNNJRNVSNNCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615539
Record name 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-32-5
Record name 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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